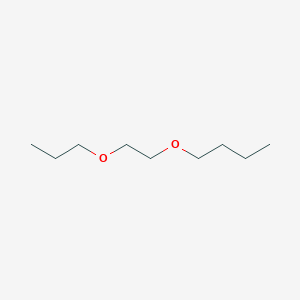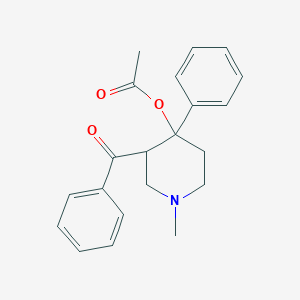
3-Benzoyl-1-methyl-4-phenylpiperidin-4-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzoyl-1-methyl-4-phenylpiperidin-4-yl acetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are often used in the pharmaceutical industry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-1-methyl-4-phenylpiperidin-4-yl acetate typically involves the reaction of 4-phenylpiperidine with benzoyl chloride in the presence of a base, followed by acetylation . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-1-methyl-4-phenylpiperidin-4-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl derivatives, while reduction can produce piperidinol derivatives .
Scientific Research Applications
3-Benzoyl-1-methyl-4-phenylpiperidin-4-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Studies have shown its potential as an anti-inflammatory agent.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Benzoyl-1-methyl-4-phenylpiperidin-4-yl acetate involves its interaction with specific molecular targets. It has been found to inhibit glycine transporters, which play a crucial role in neurotransmission. By modulating glycine levels in the synaptic cleft, the compound can influence the activity of NMDA receptors, which are involved in various neurological processes .
Comparison with Similar Compounds
Similar Compounds
4-Benzoylpiperidine: Similar in structure but lacks the acetyl group.
3-(Piperidin-4-yl)benzo[d]isoxazole: Another piperidine derivative with different pharmacological properties.
Uniqueness
3-Benzoyl-1-methyl-4-phenylpiperidin-4-yl acetate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit glycine transporters sets it apart from other piperidine derivatives, making it a valuable compound for research and development in the pharmaceutical industry .
Properties
CAS No. |
6636-24-4 |
|---|---|
Molecular Formula |
C21H23NO3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(3-benzoyl-1-methyl-4-phenylpiperidin-4-yl) acetate |
InChI |
InChI=1S/C21H23NO3/c1-16(23)25-21(18-11-7-4-8-12-18)13-14-22(2)15-19(21)20(24)17-9-5-3-6-10-17/h3-12,19H,13-15H2,1-2H3 |
InChI Key |
NFJIYNMGCOTJRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(CCN(CC1C(=O)C2=CC=CC=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, [(chlorodimethylsilyl)ethynyl]trimethyl-](/img/structure/B14719062.png)

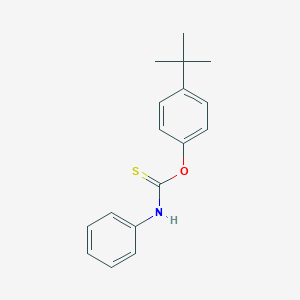

![1-Hydroxy-1H-cyclobuta[de]naphthalene-1-carboxylic acid](/img/structure/B14719097.png)
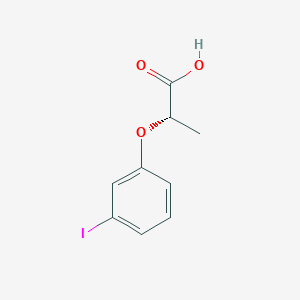
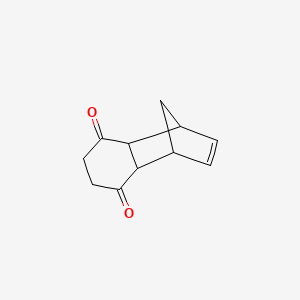

![4-[(2-Chlorophenyl)methylsulfanyl]-6,7-dimethylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B14719128.png)
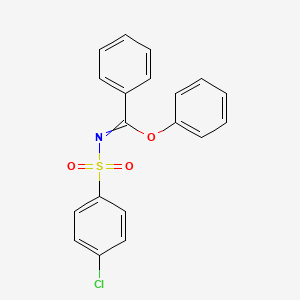

![(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane](/img/structure/B14719148.png)

